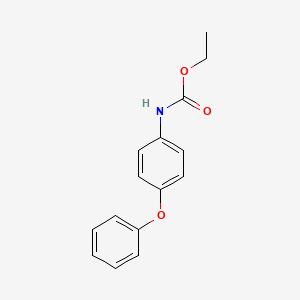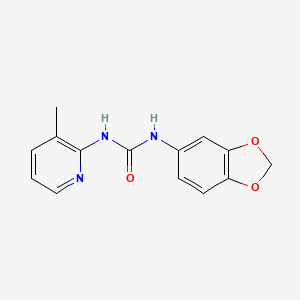
4-(benzyloxy)-3-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-3-methoxy-N-methylbenzamide, also known as BmMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BmMB is a derivative of benzamide, a class of compounds that has been extensively studied for their pharmacological properties.
Mécanisme D'action
4-(benzyloxy)-3-methoxy-N-methylbenzamide exerts its pharmacological effects by binding to the dopamine transporter and inhibiting its function. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, 4-(benzyloxy)-3-methoxy-N-methylbenzamide increases the levels of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects
4-(benzyloxy)-3-methoxy-N-methylbenzamide has been shown to have various biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and decreased food intake. In addition, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been shown to induce apoptosis in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(benzyloxy)-3-methoxy-N-methylbenzamide in lab experiments is its selectivity for the dopamine transporter, which allows for the specific modulation of dopaminergic neurotransmission. However, one of the limitations of using 4-(benzyloxy)-3-methoxy-N-methylbenzamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(benzyloxy)-3-methoxy-N-methylbenzamide. One possible direction is the development of new derivatives of 4-(benzyloxy)-3-methoxy-N-methylbenzamide with improved pharmacological properties, such as increased selectivity and decreased toxicity. Another direction is the investigation of the potential therapeutic applications of 4-(benzyloxy)-3-methoxy-N-methylbenzamide in various diseases, such as Parkinson's disease and cancer. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of 4-(benzyloxy)-3-methoxy-N-methylbenzamide may provide insights into the development of new drugs targeting the dopamine transporter.
Méthodes De Synthèse
4-(benzyloxy)-3-methoxy-N-methylbenzamide can be synthesized through a multistep process involving the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(phenylmethyl)amine. The final step involves the reaction of the resulting amide with benzyl bromide to produce 4-(benzyloxy)-3-methoxy-N-methylbenzamide.
Applications De Recherche Scientifique
4-(benzyloxy)-3-methoxy-N-methylbenzamide has been studied for its potential use as a tool compound in various research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been used as a selective inhibitor of the dopamine transporter, a protein that plays a crucial role in the regulation of dopamine levels in the brain. In cancer research, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In drug discovery, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been used as a lead compound for the development of new drugs targeting the dopamine transporter.
Propriétés
IUPAC Name |
3-methoxy-N-methyl-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17-16(18)13-8-9-14(15(10-13)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIQQDLIITUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5889376.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)

![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)

![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)

![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)


![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)
